molecular formula C13H9NO B1345653 4-Phenoxybenzonitrile CAS No. 3096-81-9

4-Phenoxybenzonitrile

Cat. No. B1345653
CAS RN: 3096-81-9
M. Wt: 195.22 g/mol
InChI Key: UYHCIOZMFCLUDP-UHFFFAOYSA-N
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Description

4-Phenoxybenzonitrile is an organic compound with the molecular formula C13H9NO . It can be prepared from the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution reaction of 4-chlorobenzonitrile with phenol . It can also be prepared by reacting 4-cyanophenol, iodobenzene, and CsF/Clinoptilolite (CsF/CP) in DMSO .


Synthesis Analysis

The synthesis of 4-Phenoxybenzonitrile involves a nucleophilic aromatic substitution reaction of 4-chlorobenzonitrile with phenol, catalyzed by tris(3,6-dioxaheptyl)amine . Another method involves the reaction of 4-cyanophenol, iodobenzene, and CsF/Clinoptilolite (CsF/CP) in DMSO .


Molecular Structure Analysis

The molecular structure of 4-Phenoxybenzonitrile consists of a phenyl ring attached to a benzonitrile group via an oxygen atom . The molecular weight is 195.22 g/mol .


Chemical Reactions Analysis

The primary chemical reactions involved in the synthesis of 4-Phenoxybenzonitrile are nucleophilic aromatic substitution reactions . Further details about its reactivity are not available in the search results.


Physical And Chemical Properties Analysis

4-Phenoxybenzonitrile has a melting point of 42-46 °C . Its density is predicted to be 1.17±0.1 g/cm3 . It is soluble in methanol and appears as a clear liquid, colorless to light yellow to light orange .

Safety And Hazards

4-Phenoxybenzonitrile is classified as Acute Toxicity - Category 4 for oral, dermal, and inhalation exposure . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-phenoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHCIOZMFCLUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184949
Record name 4-Phenoxybenzonitrile
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxybenzonitrile

CAS RN

3096-81-9
Record name 4-Phenoxybenzonitrile
Source ChemIDplus
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Record name 4-Phenoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxybenzonitrile
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Synthesis routes and methods I

Procedure details

4-Bromobenzonitrile (2.5 mmol), phenol (3.5 or 5.0 mmol), Cs2CO3 (3.5 or 5.0 mmol), (CuOTf)2 PhH (0.0625 mmol, 5.0 mol % Cu), ethyl acetate (0.125 mmol, 5.0 mol %), 1-naphthoic acid (3.5 mmol), molecular sieves (625 mg) and toluene (1.5 mL) were added to an oven-dried test tube which was then sealed with a septum, purged with argon, and heated to 110 C. under argon until the aryl halide was consumed as determined by GC analysis. Upon cooling at room temperature, dichloromethane was added and the solvent was removed by filtration. The remaining molecular sieves were stirred with another portion of dichloromethane for 1 h at room temperature, and the solvent was removed by filtration. The combined organic phases were washed with 5% aqueous NaOH. The aqueous layer was then extracted three times with dichloromethane and the combined organic layers were washed with brine. The organic layer was dried over Mg2SO4 and concentrated under vacuum to give the crude product. Purification by flash column chromatography (3% EtOAc/hexane) gave the analytically pure product as a clear oil (405 mg, 86% yield). 1H NMR (300 MHz, CDCl3) δ 7.57 (d, J=8.7 Hz, 2 H), 7.40 (t, J=7.9 Hz, 2 H), 7.22 (t, J=7.6 Hz, 1 H), 7.05 (d, J=7.9 Hz, 2 H), 6.98 (d, J=8.8 Hz, 2 H); 13C NMR (75 MHz, CDCl3) δ 154.6, 133.9, 130.0, 124.9, 120.2, 118.6, 117.7, 105.6; IR (neat): 3068, 2226, 1586, 1483, 1245, 1165 cm−1.
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
(CuOTf)2 PhH
Quantity
0.0625 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
0.125 mmol
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

To phenol (1.23 g, 13.10 mmol), copper(I) iodide (333 mg, 1.75 mmol), cesium carbonate (5.69 g, 17.47 mmol), 4-iodobenzonitrile (2.00 g, 8.73 mmol) and N,N-dimethylglycine hydrochloride (366 mg, 2.62 mmol) under nitrogen was added degassed 1,4-dioxane (10.0 mL). The whole mixture was heated at 90° C. for 88 hours. The cooled mixture was partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×100 mL). The organic layers were combined and washed with brine (100 mL) and dried with Na2SO4 and concentrated in vacuo. The crude material was purified by column chromatography EtOAc/Hex (1:12→1:8) to give the pure product as a white solid (quantitative yield). 1H NMR (300 MHz, CDCL3) δ(ppm): 7.00 (2H, d, J=9.1 Hz), 7.06 (2H, d, J=7.6 Hz), 7.23 (1H, t, J=7.2Hz), 7.41 (2H, t, J=8.1 Hz), 7.59 (2H, d, J=9.1 Hz). 13C NMR (75 MHz, CDCL3) δ(ppm): 105.9, 118.0 (CH), 119.0, 120.5 (CH), 125.3 (CH), 130.4 (CH), 134.2 (CH), 154.9, 161.8. MS (FAB+): 196 (MH+). HRMS for C13H9NO (MH+): calculated: 196.0762; found 196.0780.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
366 mg
Type
reactant
Reaction Step One
Quantity
333 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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